Dicyanodiazomethane

Description

BenchChem offers high-quality Dicyanodiazomethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyanodiazomethane including the price, delivery time, and more detailed information at info@benchchem.com.

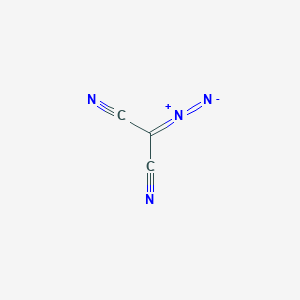

Structure

3D Structure

Properties

CAS No. |

1618-08-2 |

|---|---|

Molecular Formula |

C3N4 |

Molecular Weight |

92.06 g/mol |

IUPAC Name |

2-diazopropanedinitrile |

InChI |

InChI=1S/C3N4/c4-1-3(2-5)7-6 |

InChI Key |

JYMROJFRUTVDIR-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=[N+]=[N-])C#N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Dicyanodiazomethane

Chemo- and Regioselective Preparations of Dicyanodiazomethane

The synthesis of dicyanodiazomethane from its common precursor, malononitrile, is an inherently regioselective process. The high acidity of the methylene protons in malononitrile (pKa ≈ 11 in DMSO), caused by the strong electron-withdrawing nature of the two cyano groups, makes this central carbon the exclusive site of reaction for diazotization. This inherent reactivity simplifies the challenge of regioselectivity, as other positions are not reactive under typical diazotization conditions.

Two primary strategies are employed for the chemo- and regioselective synthesis of dicyanodiazomethane:

Diazo-Transfer Reaction: This is the most common method, involving the reaction of an active methylene compound with a sulfonyl azide, such as p-toluenesulfonyl azide (tosyl azide), in the presence of a base. The base deprotonates the malononitrile to form a highly stabilized carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. The resulting intermediate collapses to form dicyanodiazomethane, nitrogen gas, and the corresponding sulfonamide. The chemoselectivity of this reaction is high, as the diazo-transfer reagent reacts preferentially with the highly acidic C-H bond of the malononitrile.

Oxidation of Dicyanomethylene Hydrazones: An alternative route involves the preparation of a hydrazone from a suitable dicyanomethylene precursor, followed by oxidation. For instance, the hydrazone of dicyanoketone can be oxidized using various agents. Common oxidants for converting hydrazones to diazo compounds include mercury(II) oxide, silver(I) oxide, and manganese dioxide. This method is also highly regioselective, as the diazo group is formed precisely at the carbon atom that was part of the hydrazone functionality. Newer, less toxic oxidizing agents like hypervalent iodine compounds or magnetically retrievable oxidants such as Magtrieve™ (CrO₂) have also been employed for similar transformations, offering a safer approach. semanticscholar.org

The reaction conditions for these preparations are summarized in the table below.

| Method | Precursor | Reagents | Selectivity | Typical Yield |

| Diazo Transfer | Malononitrile | 1. Base (e.g., triethylamine, DBU) 2. Sulfonyl Azide (e.g., tosyl azide) | High Regioselectivity | Good to Excellent |

| Hydrazone Oxidation | Dicyanomethylene Hydrazone | Oxidizing Agent (e.g., HgO, Ag₂O, MnO₂) | High Regioselectivity | Variable |

Mechanistic Investigations of Novel Synthesis Pathways to Dicyanodiazomethane

The predominant pathway for synthesizing dicyanodiazomethane, the diazo-transfer reaction, has been the subject of mechanistic studies, primarily through investigations of analogous active methylene compounds. The generally accepted mechanism proceeds through several distinct steps:

Deprotonation: A base abstracts a proton from the malononitrile, creating a resonance-stabilized dicyanomethyl carbanion. The choice of base and solvent can influence the reaction rate and efficiency.

Nucleophilic Attack: The dicyanomethyl carbanion attacks the terminal nitrogen atom of the electrophilic sulfonyl azide. This step forms a transient, linear triazene intermediate. Computational studies on similar diazo-transfer reactions suggest this is the rate-determining step. wuxibiology.com

Cyclization and Fragmentation: The triazene intermediate is unstable. It is proposed to undergo cyclization to a five-membered ring (a diazatriazoline-type structure), which then fragments. This fragmentation involves the cleavage of the sulfur-nitrogen bond and a carbon-nitrogen bond, leading to the formation of the diazo compound and a sulfonylamide anion byproduct. The expulsion of the stable sulfonylamide anion provides a strong thermodynamic driving force for the reaction.

Investigations into alternative pathways, such as those using novel diazo-transfer reagents, aim to understand and mitigate the formation of byproducts. For example, the use of imidazole-1-sulfonyl azide has been explored as a "cleaner" reagent where the byproduct is a water-soluble imidazole salt, simplifying purification. wikipedia.org

The mechanism for the oxidation of dicyanomethylene hydrazone is analogous to that of other hydrazone oxidations, such as the synthesis of diphenyldiazomethane from benzophenone hydrazone. orgsyn.org The process typically involves a two-electron oxidation. With a one-electron oxidant, the reaction may proceed via a radical intermediate. With a two-electron oxidant like mercury(II) oxide, the mechanism is often depicted as a concerted process where the two N-H protons are removed as the N=N double bond is formed, though intermediate organometallic species may be involved.

Development of Sustainable and Atom-Economic Synthetic Routes

The principles of green chemistry, particularly atom economy, are crucial for evaluating and improving synthetic routes. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com

The classical diazo-transfer synthesis of dicyanodiazomethane using malononitrile and tosyl azide exhibits a low atom economy.

Reaction: C₃H₂N₂ (Malononitrile) + C₇H₇SO₂N₃ (Tosyl Azide) → C₃N₄ (Dicyanodiazomethane) + C₇H₉SO₂N (p-Toluenesulfonamide)

Calculation:

Molecular Weight of Dicyanodiazomethane: ~92.06 g/mol

Molecular Weight of Malononitrile: ~66.06 g/mol

Molecular Weight of Tosyl Azide: ~197.22 g/mol

Percent Atom Economy = (MW of Desired Product / Σ MW of All Reactants) * 100 Percent Atom Economy = (92.06 / (66.06 + 197.22)) * 100 ≈ 34.9%

This calculation demonstrates that over 65% of the reactant mass is converted into the p-toluenesulfonamide byproduct, representing significant waste. libretexts.org

Research into more sustainable routes for diazo synthesis, which could be applied to dicyanodiazomethane, focuses on several areas:

Alternative Diazo-Transfer Reagents: Development of low-molecular-weight or catalytic diazo-transfer reagents could significantly improve atom economy.

Oxidative Routes with "Green" Oxidants: The hydrazone oxidation method can be made more sustainable by replacing toxic heavy metal oxidants (like HgO) with more environmentally benign alternatives. Catalytic amounts of an oxidant with a terminal oxidant like air or hydrogen peroxide would be an ideal, though challenging, goal.

Enzymatic Synthesis: Biocatalytic approaches are emerging for complex chemical transformations. Recently, the enzymatic diazotization of aromatic amino groups has been demonstrated, suggesting a future possibility for biocatalytic routes to diazo compounds under mild, aqueous conditions. nih.gov

The table below compares the sustainability metrics of different potential synthetic approaches.

| Approach | Key Reagent | Atom Economy | Sustainability Advantages | Sustainability Disadvantages |

| Classical Diazo Transfer | Tosyl Azide | Low (~35%) | Reliable, high yield | Large amount of waste byproduct |

| Hydrazone Oxidation | Mercury(II) Oxide | Moderate | Avoids sulfonylamide waste | Use of toxic heavy metals |

| "Green" Hydrazone Oxidation | Magtrieve™ (CrO₂) | Moderate | Recyclable, less toxic oxidant | Stoichiometric oxidant still required |

| Future Catalytic Routes | Hypothetical Catalyst | Potentially High | Minimal waste, mild conditions | Currently undeveloped for this compound |

Scalable Synthetic Approaches for Dicyanodiazomethane Production

The scalability of any process involving diazo compounds is severely restricted by the inherent hazards of the products, which are often toxic and potentially explosive. Large-scale batch production of dicyanodiazomethane is therefore highly challenging and generally avoided.

Continuous flow chemistry has emerged as a transformative technology for the safe and scalable synthesis of hazardous intermediates. nih.govresearchgate.net This methodology involves pumping reagents through a network of narrow tubes or microreactors, where the reaction occurs. The small internal volume (holdup) of the reactor at any given moment drastically reduces the risk associated with the accumulation of unstable materials.

Key advantages of a continuous flow approach for dicyanodiazomethane synthesis include:

Enhanced Safety: Only small quantities of the hazardous diazo compound are present at any time, minimizing the potential impact of an uncontrolled decomposition. pharmablock.com

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient and precise temperature control, preventing the formation of hot spots that could trigger decomposition.

Precise Control: Reaction parameters such as stoichiometry, residence time, and temperature can be controlled with high precision, leading to improved yields and purity.

On-Demand Production: The diazo compound can be generated and consumed immediately in a subsequent "telescoped" reaction step, avoiding the need for isolation and storage of the hazardous intermediate. nih.gov

A hypothetical scalable flow process for dicyanodiazomethane synthesis via diazo transfer would involve two input streams: one containing malononitrile and a base in a suitable solvent, and a second containing the sulfonyl azide. These streams would be combined in a T-mixer and passed through a heated or cooled reactor coil to ensure complete reaction. The output stream containing the dicyanodiazomethane could then be directly introduced into a second reactor to be consumed in a subsequent transformation, such as a cycloaddition or insertion reaction. This approach enables a safe, efficient, and scalable production line for processes requiring this specialized reagent. beilstein-journals.org

Iii. Reactivity Profiles and Mechanistic Elucidation of Dicyanodiazomethane Transformations

Carbene Generation and Reactivity from Dicyanodiazomethane Precursors

Dicyanodiazomethane is a precursor to dicyanocarbene, a highly reactive intermediate. The generation of this carbene can be initiated through thermal, photolytic, or metal-catalyzed pathways, each offering distinct advantages and mechanistic subtleties.

The thermal decomposition of diazo compounds, such as diazomethane (B1218177), into a carbene and nitrogen gas is a well-established process. rsc.org This transformation involves the application of heat to break the carbon-nitrogen bond, leading to the extrusion of molecular nitrogen. For dicyanodiazomethane, a similar thermal decomposition pathway is anticipated, yielding the highly reactive dicyanocarbene. The rate of decomposition is temperature-dependent, with higher temperatures accelerating the formation of the carbene. rsc.org The general mechanism for the thermal decomposition of a diazo compound can be represented as follows:

R(CN)C=N₂ → R(CN)C: + N₂

The stability of diazo compounds can be a concern, as their decomposition is exothermic and can be explosive under certain conditions. nih.gov The thermal stability of a diazo compound is influenced by its substituents; however, specific thermal data for dicyanodiazomethane requires further investigation.

Photolysis provides an alternative method for generating carbenes from diazo compounds at lower temperatures than thermal decomposition. researchgate.netchemtube3d.com This process involves irradiating the diazo compound with light of a suitable wavelength, which excites the molecule and leads to the cleavage of the C-N bond and the release of nitrogen gas. chemtube3d.com The photolysis of dicyanodiazomethane is expected to produce dicyanocarbene, which can then participate in various chemical transformations.

The general photochemical reaction is as follows:

R(CN)C=N₂ + hν → R(CN)C: + N₂

The energy of the light promotes the loss of nitrogen from the diazomethane molecule, resulting in a carbon atom with only six valence electrons, characteristic of a carbene. chemtube3d.com

Transition metals, notably rhodium, copper, and palladium complexes, are widely used to catalyze the reactions of diazo compounds. researchgate.netrsc.orgmdpi.com These metals react with dicyanodiazomethane to form metal-carbene intermediates, often referred to as metal-carbenoids. researchgate.net These species exhibit reactivity that is often different from and more selective than that of the free carbene.

Rhodium Catalysis: Rhodium(II) complexes are particularly effective in catalyzing reactions of diazo compounds, including C-H insertion and cyclopropanation. rsc.orgrsc.org The reaction of dicyanodiazomethane with a rhodium catalyst would generate a rhodium-carbenoid, which can then transfer the dicyanocarbene moiety to a substrate with high selectivity. rsc.orgyoutube.com

Copper Catalysis: Copper catalysts, in various oxidation states, are also extensively used in diazo chemistry. researchgate.netmdpi.com Copper-carbene intermediates are generated, which can participate in a range of transformations, including ylide formation and subsequent rearrangements. researchgate.netnih.gov The use of chiral ligands on the copper catalyst can enable enantioselective reactions.

Palladium Catalysis: Palladium catalysts can engage in reactions with diazo compounds, often involving the formation of a palladium-carbene intermediate. nih.govresearchgate.netresearchgate.net These intermediates can participate in cross-coupling reactions and C-H functionalization. nih.govresearchgate.net DFT calculations have supported the involvement of Pd-carbene as a reactive intermediate in some catalytic cycles. nih.gov

| Metal Catalyst | Typical Reactions | Key Features |

| Rhodium | C-H Insertion, Cyclopropanation | High selectivity and reactivity. rsc.orgrsc.org |

| Copper | Ylide Formation, Cyclopropanation | Lower cost, low toxicity. researchgate.net |

| Palladium | Cross-Coupling, C-H Functionalization | Versatile for C-C bond formation. mdpi.comnih.gov |

Dicyanocarbene, once generated, is a transient and highly reactive intermediate. researchgate.net The electronic structure of carbenes can exist in either a singlet or triplet state, which influences their reactivity. The ground state of most carbenes is a triplet, but the presence of electron-withdrawing groups, such as the two cyano groups in dicyanocarbene, can stabilize the singlet state.

Cycloaddition Reactions Involving Dicyanodiazomethane

Dicyanodiazomethane can act as a 1,3-dipole in cycloaddition reactions. wikipedia.orgorganic-chemistry.org The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. organic-chemistry.orgnih.gov In this reaction, the diazo compound (the 1,3-dipole) reacts with a dipolarophile, which is typically an alkene or alkyne, in a concerted pericyclic process. organic-chemistry.org

The general scheme for a 1,3-dipolar cycloaddition is as follows:

R(CN)C=N₂ + X=Y → five-membered ring

Dicyanodiazomethane, being an electron-deficient diazo compound due to the two cyano groups, is expected to react readily with electron-rich dipolarophiles. organic-chemistry.org The regioselectivity and stereospecificity of these reactions are key features, often governed by frontier molecular orbital (FMO) theory. nih.gov The interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the diazo compound is a determining factor in the reaction's outcome. organic-chemistry.org

A variety of dipolarophiles can be employed in these reactions, leading to a diverse range of heterocyclic products. wikipedia.orgnih.govfrontiersin.orgmdpi.com

| Dipolarophile Type | Resulting Heterocycle (general structure) |

| Alkenes | Pyrazolines |

| Alkynes | Pyrazoles |

| Nitriles | Triazoles |

| Carbonyls | Oxadiazolines |

The reaction conditions for these cycloadditions can vary, with some proceeding at room temperature while others may require heating or catalysis. frontiersin.org The choice of solvent can also influence the reaction rate and selectivity. nih.gov

Chemo-, Regio-, and Stereoselectivity in Dicyanodiazomethane Cycloadditions

The presence of two cyano groups significantly influences the reactivity of dicyanodiazomethane in cycloaddition reactions, particularly in [3+2] cycloadditions. These electron-withdrawing groups alter the energy levels of the frontier molecular orbitals (FMOs) of the diazomethane, which in turn governs the chemo-, regio-, and stereoselectivity of its reactions with various dipolarophiles.

Chemoselectivity: In reactions with molecules possessing multiple sites for cycloaddition, dicyanodiazomethane exhibits a high degree of chemoselectivity. The strong electron-withdrawing nature of the cyano groups makes the diazo carbon more electrophilic compared to diazomethane itself. Consequently, it preferentially reacts with electron-rich double or triple bonds. For instance, in a substrate containing both an electron-rich enol ether and an electron-deficient α,β-unsaturated ester, dicyanodiazomethane would selectively add to the enol ether.

Regioselectivity: The regioselectivity of dicyanodiazomethane cycloadditions is largely dictated by the electronic and steric properties of the dipolarophile. In the reaction with unsymmetrical alkenes, two regioisomers can potentially be formed. The regiochemical outcome is often rationalized by considering the FMO interactions. The cyano groups lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of dicyanodiazomethane. In reactions with electron-rich alkenes (HOMO-dipolarophile controlled), the interaction between the HOMO of the alkene and the LUMO of dicyanodiazomethane is dominant. This typically leads to the formation of the regioisomer where the dicyano-substituted carbon of the diazomethane bonds to the more nucleophilic carbon of the alkene. Conversely, in reactions with electron-deficient alkenes (LUMO-dipolarophile controlled), the interaction between the LUMO of the alkene and the HOMO of dicyanodiazomethane is more significant, which can lead to the opposite regioselectivity.

Stereoselectivity: The cycloaddition of dicyanodiazomethane to alkenes is generally a concerted and stereospecific process. This means that the stereochemistry of the alkene is retained in the resulting pyrazoline product. For example, the reaction with a cis-alkene will yield a cis-substituted pyrazoline, while a trans-alkene will afford a trans-substituted product. This stereospecificity is a hallmark of concerted pericyclic reactions.

| Dipolarophile Type | Dominant FMO Interaction | Predicted Regioselectivity | Stereoselectivity |

|---|---|---|---|

| Electron-Rich Alkene | HOMO(alkene) - LUMO(dicyanodiazomethane) | Dicyano-carbon bonds to the more nucleophilic carbon | Stereospecific (cis-alkene gives cis-product) |

| Electron-Deficient Alkene | HOMO(dicyanodiazomethane) - LUMO(alkene) | Dicyano-carbon bonds to the less electrophilic carbon | Stereospecific (trans-alkene gives trans-product) |

Pericyclic Reactions Beyond 1,3-Dipolar Cycloadditions

While 1,3-dipolar cycloadditions are the most well-documented pericyclic reactions of dicyanodiazomethane, its unique electronic structure allows for participation in other, less common pericyclic transformations. The highly electrophilic nature of the carbene generated from dicyanodiazomethane, dicyanocarbene, opens avenues for reactions that are not typically observed with less electrophilic carbenes.

One such area of investigation involves higher-order cycloadditions, such as [4+3] or [8+3] cycloadditions, with suitable diene or triene systems. While synthetically challenging, theoretical studies suggest that the electronic properties of dicyanodiazomethane could make it a viable partner in such reactions under specific conditions, potentially leading to the formation of seven- or eleven-membered ring systems.

Furthermore, dicyanodiazomethane can be a precursor to dicyanocarbene, which can engage in cheletropic reactions. A cheletropic reaction is a type of pericyclic reaction where two sigma bonds are made or broken to a single atom. For instance, the addition of dicyanocarbene to a conjugated diene could, in principle, lead to a five-membered ring via a concerted [4+1] cheletropic addition. However, such reactions are often in competition with the formation of cyclopropane (B1198618) derivatives via addition to one of the double bonds. The outcome is highly dependent on the reaction conditions and the nature of the diene.

Insertion Reactions Mediated by Dicyanodiazomethane-Derived Carbenes

Upon thermal or photochemical decomposition, dicyanodiazomethane loses a molecule of nitrogen to generate the highly reactive intermediate, dicyanocarbene. This carbene is strongly electrophilic due to the two electron-withdrawing cyano groups and readily undergoes insertion into various X-H bonds.

Intramolecular and Intermolecular C-H Insertion Reactions

Dicyanocarbene is capable of inserting into both intramolecular and intermolecular carbon-hydrogen (C-H) bonds. These reactions provide a direct method for C-H functionalization.

Intramolecular C-H Insertion: In molecules containing both a dicyanodiazo group and accessible C-H bonds, intramolecular insertion can occur to form cyclic compounds. The regioselectivity of this process is influenced by several factors, including the proximity of the C-H bond to the carbene center and the electronic nature of the C-H bond. Generally, insertion into tertiary C-H bonds is favored over secondary, which is favored over primary C-H bonds, following the order of bond strength (3° < 2° < 1°). The formation of five- and six-membered rings is often kinetically favored due to lower ring strain in the transition state.

Intermolecular C-H Insertion: Dicyanocarbene can also react with external hydrocarbon substrates in an intermolecular fashion. The high electrophilicity of dicyanocarbene makes it reactive even towards unactivated alkanes. Similar to the intramolecular case, the selectivity for insertion into different types of C-H bonds generally follows the trend: tertiary > secondary > primary. However, the statistical abundance of primary and secondary C-H bonds in many substrates can lead to mixtures of products.

| C-H Bond Type | Relative Reactivity (General Trend) |

|---|---|

| Tertiary (3°) | Highest |

| Secondary (2°) | Intermediate |

| Primary (1°) | Lowest |

X-H (X = O, N, S, Halogen) Insertion Processes

The high electrophilicity of dicyanocarbene also facilitates its insertion into a variety of heteroatom-hydrogen (X-H) bonds. These reactions are typically very efficient and provide a direct route to functionalized molecules.

O-H Insertion: Dicyanocarbene readily inserts into the O-H bonds of alcohols and carboxylic acids to form ethers and esters, respectively. These reactions are often very fast and proceed in high yields.

N-H Insertion: Insertion into the N-H bonds of amines and amides is also a facile process, leading to the formation of N-substituted products. This provides a method for the direct alkylation of nitrogen-containing compounds.

S-H Insertion: Thiols readily react with dicyanocarbene via S-H insertion to produce thioethers.

Halogen-H Insertion: While less common, insertion into hydrogen halide (H-X) bonds can also occur, though the harsh acidic conditions can lead to side reactions.

Influence of Substrate and Catalytic Systems on Insertion Selectivity

The selectivity of C-H insertion reactions of dicyanocarbene can be influenced by both the substrate's electronic and steric properties and the use of transition metal catalysts.

Substrate Influence: Electron-rich C-H bonds are generally more reactive towards insertion by the electrophilic dicyanocarbene. Steric hindrance around a C-H bond can decrease its reactivity, leading to insertion at a less hindered, albeit electronically less favored, position.

Catalytic Systems: While dicyanocarbene can undergo insertion reactions under thermal or photochemical conditions, the use of transition metal catalysts, such as those based on rhodium or copper, can significantly improve the selectivity and efficiency of these transformations. Metal catalysts form metal-carbene intermediates, which can modulate the reactivity and selectivity of the carbene. Chiral catalysts have been developed to achieve enantioselective C-H insertion reactions, providing a powerful tool for asymmetric synthesis. The choice of metal and ligand can have a profound impact on the chemo-, regio-, and stereoselectivity of the insertion reaction, allowing for a degree of control that is often not possible in the uncatalyzed reactions. For example, specific catalyst systems can favor insertion into primary C-H bonds, a challenging transformation due to their inherent lack of reactivity.

Electrophilic and Nucleophilic Transformations of Dicyanodiazomethane

The electronic nature of dicyanodiazomethane, with its electron-withdrawing cyano groups, imparts a distinct reactivity profile in electrophilic and nucleophilic reactions compared to simple diazoalkanes.

Electrophilic Character: The two cyano groups significantly reduce the electron density on the diazo carbon atom. This makes dicyanodiazomethane a much weaker nucleophile than diazomethane. However, it enhances its character as a 1,3-dipole in cycloaddition reactions, particularly with electron-rich alkenes. While direct electrophilic attack by dicyanodiazomethane is not a common reaction pathway, the diazo carbon can be considered electrophilic in the context of its reactions with strong nucleophiles.

Nucleophilic Transformations: Dicyanodiazomethane can be susceptible to nucleophilic attack at several positions. Strong nucleophiles can attack the diazo carbon, leading to the displacement of the dinitrogen group. However, a more common reaction pathway involves nucleophilic attack at the carbon atoms of the cyano groups. The strong electron-withdrawing nature of the diazo group makes the nitrile carbons electrophilic. Reaction with nucleophiles such as amines or alkoxides can lead to the formation of adducts or trigger further transformations. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Rearrangement Reactions Originating from Dicyanodiazomethane Reactivity

The decomposition of dicyanodiazomethane, typically initiated by thermal or photolytic methods, generates the highly reactive intermediate dicyanocarbene (:C(CN)₂). This carbene is the precursor to a variety of transformations, including several classes of rearrangement reactions. These reactions involve the reorganization of the molecular skeleton or electronic structure to yield more stable products. The nature of these rearrangements is dictated by the reaction conditions and the substrate with which the carbene interacts.

The Wolff rearrangement is a hallmark reaction in the chemistry of α-diazocarbonyl compounds. wikipedia.org This reaction involves the transformation of an α-diazoketone into a ketene (B1206846) through a 1,2-rearrangement, following the expulsion of a dinitrogen molecule. organic-chemistry.orglibretexts.org The process can occur through a concerted mechanism where the loss of nitrogen and the migration of a substituent happen simultaneously, or via a stepwise pathway involving the formation of an intermediate α-ketocarbene. organic-chemistry.org

In dicyanodiazo systems, a direct analogue to the classical Wolff rearrangement is not the primary reaction pathway. Dicyanodiazomethane lacks the α-carbonyl group necessary for the formation of a ketene. The analogous process would involve the 1,2-migration of a cyano group in the dicyanocarbene intermediate. However, the reactivity of dicyanocarbene is dominated by other pathways, and a simple Wolff-type rearrangement to form a cyanoketene-like species is not a typically observed outcome.

Instead, the concept of a Wolff-type rearrangement in this context is better understood by examining the migratory aptitude of substituents in related carbene systems. The general trend for migratory aptitude in photochemical rearrangements is H > alkyl ≥ aryl. caltech.edu The strong carbon-nitrogen triple bond and the electronegativity of the nitrogen atom make the cyano group a less favorable migrating group compared to alkyl or aryl groups in typical carbene rearrangements.

The decomposition of dicyanodiazomethane thus leads to dicyanocarbene, which preferentially engages in reactions such as cycloadditions and insertions rather than undergoing an intramolecular cyano-group migration. The table below summarizes the general characteristics of the classical Wolff rearrangement, which provides a comparative framework for understanding the reactivity of dicyanodiazo systems.

| Feature | Description | Typical Conditions | Key Intermediate | Primary Product |

|---|---|---|---|---|

| Reactant Type | α-Diazocarbonyl Compound | Thermal (e.g., 180 °C), Photochemical (hν), or Metal-Catalyzed (e.g., Ag₂O) wikipedia.orgorganic-chemistry.org | α-Ketocarbene (in stepwise mechanism) organic-chemistry.org | Ketene |

| Core Transformation | Loss of N₂ with a 1,2-substituent shift | |||

| Migrating Group (R) | Alkyl, Aryl, H, OR, NR₂ | |||

| Mechanistic Pathways | Concerted or Stepwise |

While a classical Wolff-type rearrangement is not characteristic of dicyanodiazomethane, its derivative, dicyanocarbene, is involved in various other transformations that result in significant skeletal and electronic reorganization. These reactions often occur subsequent to an initial addition or insertion step.

One important class of reactions involves the cycloaddition of dicyanocarbene to unsaturated systems, such as alkenes and alkynes, to form strained three-membered rings. youtube.com These dicyanocyclopropanes and dicyanocyclopropenes can then undergo further skeletal rearrangements, driven by strain release. For instance, rearrangements analogous to the Skattebøl rearrangement, observed in dihalocarbene adducts, can lead to the formation of allenes or other cumulenes. wikipedia.org

Another pathway for rearrangement involves the reaction of dicyanocarbene with molecules containing lone pairs, such as ethers or amines. This can lead to the formation of an ylide intermediate, which can subsequently undergo a rearrangement. A notable example is the Stevens rearrangement, a caltech.eduwikipedia.org-migration, or the Sommelet-Hauser rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift, which results in a new, more stable molecular framework. libretexts.org

Furthermore, dicyanocarbene can participate in insertion reactions into C-H bonds. While often proceeding directly, these insertions can sometimes be followed by rearrangements, particularly in complex substrates where the initial insertion product is sterically or electronically unstable. Wagner-Meerwein type rearrangements, involving the migration of alkyl or aryl groups to an adjacent electron-deficient center, have been observed in complex molecular skeletons following reactions that generate a carbocationic center, a situation that can arise from intermediates in carbene chemistry. rsc.orgrsc.org

The table below outlines some of the potential rearrangement pathways available to dicyanocarbene, distinct from a Wolff-type migration.

| Rearrangement Type | Initial Reaction | Key Intermediate | Resulting Structure |

|---|---|---|---|

| Skattebøl-Type | Cycloaddition to an alkene/alkyne | Dicyanocyclopropane/ Dicyanocyclopropene | Allenes, Cumulenes |

| Stevens Rearrangement | Reaction with an ether or amine | Ylide | Rearranged amine or ether product ( caltech.eduwikipedia.org-shift) |

| Sommelet-Hauser Rearrangement | Reaction with an amine or sulfide | Ylide | Rearranged aromatic system ( wikipedia.orgwikipedia.org-sigmatropic shift) |

| Wagner-Meerwein Type | Insertion or addition leading to a carbocationic center | Carbocation | Rearranged carbon skeleton |

These varied rearrangement pathways highlight the rich and complex reactivity of dicyanocarbene, making dicyanodiazomethane a versatile precursor for the synthesis of intricate and functionally diverse molecular architectures.

Iv. Advanced Spectroscopic and Analytical Characterization of Dicyanodiazomethane Reactive Intermediates

In Situ Spectroscopic Techniques for Transient Species Analysis

Direct observation of reactive intermediates requires sophisticated spectroscopic methods capable of high temporal resolution and sensitivity. Techniques such as time-resolved infrared spectroscopy, matrix isolation spectroscopy, and photoelectron imaging provide complementary information on the vibrational and electronic structures of these transient species.

Time-resolved infrared (TR-IR) spectroscopy is a powerful pump-probe technique used to investigate the structural dynamics of short-lived reaction intermediates. unipr.itnih.gov In a typical experiment, a UV laser pulse (pump) initiates the photolysis of a precursor molecule like dicyanodiazomethane, and a subsequent IR laser pulse (probe) monitors the vibrational spectrum of the resulting transient species as a function of time. nih.govwhiterose.ac.uk This method provides structural information at an atomic scale for all constituents of the system, including intermediates, catalysts, and solvents. unipr.it

By tracking the appearance and decay of specific vibrational bands, TR-IR spectroscopy can provide detailed mechanistic insights into the formation of dicyanocarbene from dicyanodiazomethane. nist.gov The technique is capable of resolving processes on timescales ranging from femtoseconds to milliseconds, allowing for the observation of vibrational cooling, solvent interactions, and subsequent reactions of the carbene intermediate. whiterose.ac.uknist.gov While a powerful tool for studying photoinduced reactions, specific TR-IR studies focused on dicyanodiazomethane were not prominently featured in the surveyed literature. However, the methodology is well-suited to identify the vibrational signatures of dicyanocarbene and any other transient species involved in the decomposition pathway.

Matrix isolation is a technique designed to trap and stabilize highly reactive molecules, such as carbenes, for spectroscopic study. fu-berlin.defu-berlin.de The method involves co-depositing the precursor, dicyanodiazomethane, with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface (typically at temperatures around 10 K). fu-berlin.dewisc.edu The inert solid matrix forms a rigid cage around the precursor molecules, preventing bimolecular reactions. fu-berlin.de

Subsequent in situ photolysis of the matrix-isolated dicyanodiazomethane generates dicyanocarbene, which remains trapped and stabilized within the inert environment. This allows for its characterization using conventional spectroscopic methods, particularly Fourier-transform infrared (FTIR) spectroscopy. unlp.edu.arresearchgate.net The low temperatures ensure that the intermediates are in their vibrational and electronic ground states, resulting in sharp, well-resolved vibrational spectra. fu-berlin.de These experimental spectra can be directly compared with theoretical spectra predicted by computational chemistry to confirm the identity and structure of the trapped species. wisc.edu This technique is crucial for obtaining fundamental vibrational data on dicyanocarbene, which is otherwise inaccessible due to its high reactivity under normal conditions.

Photoelectron imaging is a high-resolution spectroscopic technique that provides detailed information about the electronic structure of molecules by analyzing the kinetic energy and angular distribution of electrons detached from a negative ion. berkeley.edu This method has been successfully applied to the dicyanocarbene anion (NCCCN⁻) to probe the electronic states of the neutral dicyanocarbene (NCCCN) molecule. arizona.eduaip.org

In these experiments, a beam of NCCCN⁻ anions is intersected by a laser beam, causing photodetachment of an electron. The resulting photoelectron spectra show distinct features corresponding to the formation of dicyanocarbene in its ground and first excited electronic states. arizona.eduresearchgate.net Key findings from these studies reveal that dicyanocarbene possesses a triplet ground state (X̃ ³B₁ or ³Σg⁻) and a low-lying closed-shell singlet excited state (ã ¹A₁). arizona.eduaip.org

The transition to the triplet ground state results in a broad and congested photoelectron band, which indicates a significant change in geometry between the bent anion and the linear or quasi-linear neutral triplet molecule. arizona.eduaip.org In contrast, the transition to the singlet excited state produces a sharp, distinct feature, suggesting that the geometry of the singlet carbene is very similar to that of the bent anion. arizona.edu These experiments have provided precise measurements of the electron binding energies and the singlet-triplet energy splitting. arizona.eduaip.org

| Parameter | Value (eV) | Assignment/Comment |

|---|---|---|

| Vertical Detachment Energy (VDE) to Triplet State (Band A) | 3.53 ± 0.02 | Transition: X̃ ³B₁/³Σg⁻ ← X̃ ²B₁ |

| Vertical Detachment Energy (VDE) to Singlet State (Band B) | 3.72 ± 0.02 | Transition: ã ¹A₁ ← X̃ ²B₁ |

| Adiabatic Electron Affinity (EA) | ≤3.25 ± 0.05 | Upper bound for the triplet ground state. |

| Singlet-Triplet Splitting (ΔES-T) | 0.52 ± 0.05 | Energy difference between the ã ¹A₁ and X̃ ³B₁/³Σg⁻ states. |

Elucidation of Reaction Intermediates and Transition State Structures

The primary reactive intermediate generated from the decomposition of dicyanodiazomethane is dicyanocarbene (NCCCN). The spectroscopic studies detailed above provide a comprehensive picture of its electronic and geometric properties. The elucidation of this key intermediate is critical for understanding the subsequent reactivity of the system.

The photoelectron imaging experiments have been instrumental in characterizing the two lowest electronic states of dicyanocarbene. arizona.edu The ground state is confirmed to be a triplet, which is predicted by theoretical calculations to have a linear or nearly linear geometry. aip.orgresearchgate.net The first excited state is a singlet with a strongly bent geometry, similar to the precursor anion. arizona.edu The energy gap between these two states has been experimentally determined to be approximately 0.52 eV (12.0 kcal/mol). arizona.edu

While experimental techniques provide invaluable data on the intermediates, computational chemistry plays a crucial role in mapping the entire potential energy surface of the reaction, including the structures of transition states. osu.edu High-level theoretical methods are employed to predict the geometries and energies of transient species and the activation barriers for their formation and subsequent reactions. osu.edu For the decomposition of dicyanodiazomethane, computational studies can model the transition state for the extrusion of molecular nitrogen (N₂) and the subsequent electronic and geometric relaxation to form the triplet ground state or singlet excited state of dicyanocarbene.

V. Theoretical and Computational Investigations of Dicyanodiazomethane Chemistry

Electronic Structure Analysis and Bonding Characterization

The electronic structure of dicyanodiazomethane is central to its chemical behavior. The two cyano groups, known for their strong inductive (-I) and resonance (-M) electron-withdrawing effects, significantly perturb the electron distribution within the diazo moiety.

Molecular Orbital (MO) theory describes the distribution of electrons in a molecule in terms of a set of molecular orbitals spread across the entire structure. fortunejournals.comarxiv.org The most crucial orbitals for predicting reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy and spatial distribution of these orbitals determine how the molecule interacts with other chemical species.

For diazo compounds, the HOMO is typically a π-type orbital with significant electron density on the carbon and the terminal nitrogen atom, making the carbon atom nucleophilic. masterorganicchemistry.com The LUMO is often a π* anti-bonding orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In dicyanodiazomethane, the powerful electron-withdrawing cyano groups are predicted to have a substantial stabilizing effect on both the HOMO and LUMO, lowering their energy levels significantly compared to diazomethane (B1218177). This stabilization would also likely lead to an increase in the HOMO-LUMO energy gap, suggesting that dicyanodiazomethane, while still reactive, might be kinetically more stable than simpler diazoalkanes toward certain reactions. The lowering of the LUMO energy would also enhance the molecule's electrophilic character, particularly at the carbon atom, making it susceptible to attack by nucleophiles.

Interactive Data Table: Predicted Frontier Orbital Energies

This table compares calculated frontier orbital energies for diazomethane with predicted trends for dicyanodiazomethane. The predictions are based on the known electron-withdrawing effects of cyano groups.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Trend for Dicyanodiazomethane |

| Diazomethane (CH₂N₂) | B3LYP/6-31G(d) | -1.40 | (Value not specified in source) | (Value not specified in source) | N/A |

| Dicyanodiazomethane | Predicted | Significantly Lower | Significantly Lower | Larger | Enhanced kinetic stability, increased electrophilicity |

Natural Bond Orbital (NBO) analysis provides a localized, intuitive picture of bonding within a molecule, translating the complex, delocalized molecular orbitals into familiar Lewis-like structures (lone pairs, bonds). youtube.comyoutube.com This method allows for the quantification of bond orders, hybridization, and charge distribution, as well as the analysis of stabilizing electronic interactions like hyperconjugation. joaquinbarroso.com

For diazomethane, NBO analysis reveals a complex bonding picture that is a hybrid of several resonance structures, with significant negative charge on the carbon atom. youtube.com The C=N bond order is less than two, and the N≡N bond order is less than three, indicating significant electron delocalization.

For dicyanodiazomethane, NBO analysis is expected to show a significant redistribution of electron density. The cyano groups would pull electron density away from the C-N₂ fragment. This would:

Reduce the negative charge on the diazo carbon atom compared to diazomethane, decreasing its nucleophilicity.

Increase the C=N bond order as electron density is drawn into the C-CN bonds.

Alter the hybridization of the central carbon.

A useful analogue is dinitrodiazomethane, where NBO analysis shows a C=N bond order of 1.21 and an N≡N bond order of 2.53. ic.ac.uk These values reflect the strong electron withdrawal by the nitro groups. Similar effects are anticipated for dicyanodiazomethane, leading to a highly polarized structure.

Interactive Data Table: Predicted NBO Analysis Parameters

This table compares calculated NBO parameters for a related compound with predicted values and characteristics for dicyanodiazomethane.

| Compound | Parameter | C=N Bond Order | N≡N Bond Order | Charge on Diazo Carbon | Predicted Characteristics for Dicyanodiazomethane |

| Dinitrodiazomethane | NBO Bond Index | 1.21 | 2.53 | (Not specified) | Similar bond orders, reduced negative charge on carbon |

| Dicyanodiazomethane | Predicted | ~1.2 - 1.4 | ~2.5 - 2.7 | Less negative than CH₂N₂ | Significant delocalization, enhanced C-CN bond strength |

Advanced Computational Methodologies and Benchmarking

The accuracy of computational predictions depends heavily on the chosen theoretical method and basis set. chemrxiv.org For a molecule like dicyanodiazomethane, with its complex electronic structure involving multiple bonds and strong polarization, standard methods may require careful benchmarking.

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry, offering a good balance of accuracy and computational cost. fortunejournals.com Functionals like B3LYP or M06-2X are commonly used for reaction mechanisms of organic compounds. nih.govresearchgate.net For dicyanodiazomethane, a functional that accurately describes dispersion forces and the electronic effects of the cyano groups would be essential.

Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy but at a much greater computational expense. chemrxiv.org These methods would be valuable for benchmarking DFT results for key stationary points on the PES to ensure the reliability of the calculated energies.

Multireference Methods: For processes involving significant bond breaking/formation or electronically excited states, such as the decomposition of dicyanodiazomethane to dicyanocarbene, single-reference methods like DFT or CCSD(T) may fail. In such cases, multireference methods like CASSCF or CASPT2, which can describe electronic structures with significant contributions from more than one electron configuration, would be necessary for an accurate description.

The choice of methodology represents a trade-off between computational cost and accuracy, and a multi-level approach is often employed where geometries are optimized at a cost-effective level (like DFT) and then energies are refined with a more accurate method (like CCSD(T)). arxiv.org

Density Functional Theory (DFT) Applications and Functional Selection

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of molecules like dicyanodiazomethane, offering a good balance between computational cost and accuracy. youtube.comnih.govresearchgate.net DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and reaction energetics. mdpi.com

The choice of the exchange-correlation functional is critical in DFT calculations. For organic molecules and reactions, hybrid functionals are often employed. The B3LYP functional, for instance, has been widely used to study the mechanisms of 1,3-dipolar cycloaddition reactions involving diazo compounds. mdpi.comnih.gov More recent functionals, such as those from the M06 suite (e.g., M06-2X), have also shown excellent performance in describing non-covalent interactions and reaction barriers in organic chemistry. mdpi.comsemanticscholar.org The selection of an appropriate functional, paired with a suitable basis set (e.g., 6-31G(d) or larger), is crucial for obtaining reliable predictions of the chemical behavior of dicyanodiazomethane. nih.govresearchgate.net

Below is a table summarizing commonly used DFT functionals and their typical applications in the study of reactive organic molecules:

| Functional | Type | Typical Applications |

| B3LYP | Hybrid GGA | Geometries, reaction energies, widely used for general-purpose calculations. mdpi.com |

| M06-2X | Hybrid Meta-GGA | Good for kinetics, thermochemistry, and non-covalent interactions. mdpi.comsemanticscholar.org |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Excellent for systems where non-covalent interactions are important. |

| PBE0 | Hybrid GGA | Often used for electronic structure and property calculations. |

Ab Initio Methods (e.g., Coupled Cluster, Møller–Plesset Perturbation Theory)

For situations requiring higher accuracy, particularly for the calculation of reaction barriers and weak interactions, ab initio methods are employed. These methods are based on solving the Schrödinger equation without empirical parameterization.

Møller–Plesset Perturbation Theory (MP) is a common post-Hartree-Fock method used to include electron correlation. wikipedia.org Calculations are typically truncated at the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.orgfiveable.me MP2 provides a good compromise between accuracy and computational cost for many systems. fiveable.me However, the MP series does not always converge systematically, which can be a limitation. fiveable.mesmu.edu

Coupled Cluster (CC) theory is considered one of the most accurate ab initio methods for single-reference systems. wikipedia.orgaps.orgarxiv.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" in quantum chemistry for its high accuracy in predicting energies. wikipedia.orguoa.gr Due to its high computational cost, CCSD(T) is typically used for smaller molecules or to benchmark less expensive methods. uoa.gr For a molecule like dicyanodiazomethane, CCSD(T) calculations could provide highly reliable data on its geometry, stability, and reaction energetics.

Here is a comparison of the features of these ab initio methods:

| Method | Key Features | Common Applications |

| MP2 | Second-order perturbation theory correction to Hartree-Fock. Recovers a significant portion of electron correlation. fiveable.me | Geometries, interaction energies, and frequencies of small to medium-sized molecules. |

| MP4 | Fourth-order perturbation theory. More accurate than MP2 but computationally more demanding. fiveable.me | High-accuracy energy calculations for small molecules. |

| CCSD(T) | Includes single, double, and perturbative triple excitations. wikipedia.orguoa.gr Considered the "gold standard" for single-reference systems. | Benchmark calculations, highly accurate energies and properties for small molecules. uoa.gr |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of molecules and reaction pathways, molecular dynamics (MD) simulations can be used to study their dynamic behavior over time. escholarship.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent effects, and reaction dynamics.

For a reactive species like dicyanodiazomethane, ab initio molecular dynamics (AIMD) could be particularly useful. In AIMD, the forces on the atoms are calculated "on-the-fly" using quantum mechanical methods (like DFT). This approach avoids the need for pre-parameterized force fields and can accurately describe bond-breaking and bond-forming processes. AIMD simulations could be employed to:

Investigate the stability of dicyanodiazomethane in different solvent environments.

Explore the reaction dynamics of its cycloaddition reactions, providing insights into the time evolution of the system as it proceeds from reactants to products. escholarship.orgnih.gov

Identify short-lived intermediates and transition states that may not be apparent from static calculations alone.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, is a powerful method for analyzing the electron density to partition a molecule into atomic basins and to characterize chemical bonds. amercrystalassn.orgpitt.edu By locating critical points in the electron density, QTAIM can identify bond paths and quantify the nature of atomic interactions, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions. scribd.com For dicyanodiazomethane, a QTAIM analysis could provide a detailed picture of the bonding within the molecule and how it changes during a chemical reaction. scm.comrsc.org

The Non-Covalent Interaction (NCI) analysis is a visualization technique that helps to identify and characterize non-covalent interactions in real space. nih.gov It is based on the relationship between the electron density and the reduced density gradient. NCI plots can reveal the presence of hydrogen bonds, van der Waals interactions, and steric clashes, which can be crucial for understanding reaction mechanisms and selectivity. nih.govnih.gov In the context of dicyanodiazomethane chemistry, NCI analysis could be used to visualize the weak interactions between the dipole and the dipolarophile in the transition state of a cycloaddition reaction, helping to explain the observed regioselectivity and stereoselectivity. nih.govrsc.org

| Analysis Method | Information Provided | Application to Dicyanodiazomethane |

| QTAIM | Characterization of chemical bonds, atomic charges, and bond paths based on electron density topology. amercrystalassn.org | Elucidating the nature of the C-N and N-N bonds and their evolution during reactions. |

| NCI | Visualization and characterization of non-covalent interactions such as van der Waals forces and hydrogen bonds. nih.gov | Identifying key non-covalent interactions in transition states that influence reactivity and selectivity. nih.gov |

Computational Prediction of Reactivity and Selectivity in Dicyanodiazomethane Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions, including those involving dicyanodiazomethane. nih.govmit.edu By calculating the activation energies of different possible reaction pathways, the most favorable pathway can be identified. researchgate.net

For the cycloaddition reactions of dicyanodiazomethane, computational methods can be used to predict:

Regioselectivity : By comparing the activation energies of the transition states leading to different regioisomeric products, the preferred isomer can be predicted. nih.gov

Stereoselectivity : Similarly, the relative energies of diastereomeric transition states can be calculated to predict the stereochemical outcome of a reaction.

Reactivity : The magnitude of the activation barrier provides a measure of the reaction rate. Lower activation barriers correspond to faster reactions. scispace.com

Several theoretical models are used to rationalize and predict the outcomes of cycloaddition reactions:

Frontier Molecular Orbital (FMO) Theory : This theory explains reactivity in terms of the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. nih.gov The energy gap between the HOMO and LUMO can be correlated with the reactivity.

Distortion/Interaction Model (also known as the Activation Strain Model) : This model partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants. scispace.com This analysis can provide detailed insights into the factors controlling the activation barrier.

Through the application of these computational tools, a deeper understanding of the factors governing the reactivity and selectivity of dicyanodiazomethane can be achieved, facilitating the design of new synthetic methodologies. mit.eduscispace.com

Vi. Advanced Applications of Dicyanodiazomethane in Chemical Synthesis and Materials Science

Dicyanodiazomethane in the Synthesis of Complex Organic Molecules

The utility of dicyanodiazomethane in synthetic organic chemistry is primarily channeled through the in situ generation of dicyanocarbene, C(CN)₂. This reactive intermediate partakes in characteristic carbene reactions, such as cycloadditions and insertions, to construct molecularly complex frameworks.

Construction of Architecturally Complex Carbocyclic and Heterocyclic Scaffolds

One of the hallmark reactions of carbenes is their ability to react with alkenes and alkynes to form three-membered rings. Dicyanocarbene, generated from dicyanodiazomethane, is expected to undergo [2+1] cycloaddition reactions with unsaturated systems to furnish gem-dicyanocyclopropanes and cyclopropenes, respectively. nih.govwikipedia.orgrsc.org This transformation provides a direct route to incorporating a highly functionalized three-membered ring into a molecular scaffold. The reaction with an alkene is a stereospecific process where the geometry of the starting alkene is retained in the cyclopropane (B1198618) product. libretexts.org For instance, a cis-alkene will yield a cis-substituted dicyanocyclopropane.

While specific examples detailing the use of dicyanodiazomethane for constructing complex, polycyclic heterocyclic systems are not extensively reported, the general reactivity pattern of carbenes provides a template for its potential applications. Metal-catalyzed reactions of diazo compounds are known to produce five-membered heterocycles, and similar pathways could conceivably be explored for dicyanocarbene. mdpi.com

Selective Functionalization of Organic Substrates and Stereoselective Transformations

Carbene insertion into carbon-hydrogen (C-H) bonds is a powerful strategy for the direct functionalization of unactivated organic substrates, transforming a C-H bond into a C-C bond in a single step. wikipedia.org Dicyanocarbene, due to its electrophilicity, can participate in such reactions. These insertions are often mediated by transition metal catalysts, most notably those containing rhodium or copper, which form a transient metal-carbene intermediate. wikipedia.orgrsc.org This intermediate is key to controlling the selectivity of the insertion process.

The regioselectivity of C-H insertion often follows the order tertiary > secondary > primary C-H bonds, although this can be influenced by steric and electronic factors, as well as the specific catalyst used. wikipedia.org Furthermore, the development of chiral catalysts allows for these C-H insertion reactions to be performed enantioselectively, providing a method for the creation of stereogenic centers. While this field is well-developed for carbenes derived from diazoacetates, the principles extend to other carbenes. The application of chiral dirhodium catalysts, for example, could potentially enable stereoselective transformations involving dicyanocarbene, although this remains a specialized area of research. wikipedia.orgresearchgate.net

Role of Dicyanodiazomethane in Catalysis and Ligand Design

The interaction between diazo compounds and transition metals is central to modern catalytic chemistry. Dicyanodiazomethane can act as a precursor to metal-carbene complexes, which are pivotal intermediates in a variety of catalytic transformations.

Metal-Mediated Catalytic Cycles Involving Dicyanodiazomethane

In metal-catalyzed reactions, dicyanodiazomethane does not typically act as a stable ligand but rather as a source of the dicyanocarbene moiety. The catalytic cycle generally begins with the reaction of dicyanodiazomethane with a metal complex (e.g., a Rh(II) or Cu(I) species), leading to the extrusion of dinitrogen (N₂) and the formation of a metal-carbene complex. researchgate.net This highly reactive intermediate then transfers the dicyanocarbene group to a substrate.

A representative catalytic cycle for a generic carbene transfer reaction, such as cyclopropanation, can be described as follows:

Carbene Formation: The metal catalyst, M(L)n, reacts with dicyanodiazomethane, C(CN)₂N₂, to release N₂ and form a metal-dicyanocarbene complex, (L)n M=C(CN)₂.

Carbene Transfer: The metal-carbene complex reacts with a substrate, such as an alkene, to form the dicyanocyclopropane product.

Catalyst Regeneration: Upon transferring the carbene, the original metal catalyst, M(L)n, is regenerated and can enter another catalytic cycle.

This process allows a small amount of the metal catalyst to facilitate the transformation of a large amount of substrate, which is the cornerstone of catalysis. researchgate.net

Development of Novel Catalytic Systems Based on Dicyanodiazomethane Derivatives

The development of novel catalytic systems where dicyanodiazomethane or its derivatives act as integral, stable components of a catalyst (such as a ligand) is not a widely documented area of research. The primary role of this compound remains that of a precursor for generating the transient dicyanocarbene species within a catalytic cycle.

Contribution to Advanced Materials Science Research

The dicyanomethylene group, =C(CN)₂, which is structurally equivalent to dicyanocarbene, is a critical functional moiety in the design of advanced organic materials. Its powerful electron-accepting properties are leveraged to create materials with tailored electronic and photophysical characteristics for applications in electronics and photonics.

A significant application is in the synthesis of n-type organic semiconductors. Dicyanomethylene-terminated quinoidal compounds are particularly promising due to their high electron mobility and stability in air. nih.gov A novel, metal-free synthetic method utilizes 2-(dimethylsulfaneylidene)malononitrile as a dicyanocarbene equivalent to achieve the quinoidization of electron-rich fused aromatic compounds. nih.gov This approach has successfully produced high-performance n-type materials for use in organic field-effect transistors (OFETs), with some achieving high electron mobilities.

| Fused Aromatic Precursor | Quinoidal Product Yield | Electron Mobility (cm² V⁻¹ s⁻¹) |

| Electron-rich aromatic compound A | High (up to 94%) | 0.85 |

| Electron-rich aromatic compound B | High (up to 94%) | 1.33 |

| Electron-rich aromatic compound C | High (up to 94%) | 0.92 |

This table presents illustrative data on the performance of n-type organic semiconductors synthesized using a dicyanocarbene-induced quinoidization strategy, demonstrating the utility of the dicyanomethylene group in advanced electronic materials. nih.gov

Furthermore, molecules containing the dicyanomethylene group are prominent in the field of organic electronics and photonics. The compound 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM) is a well-known red laser dye. sigmaaldrich.comnih.gov It functions as an efficient dopant in organic light-emitting diodes (OLEDs), where it facilitates energy transfer to produce bright and pure red emission. sigmaaldrich.com The photophysical properties of DCM and its analogs, including fluorescence and light-induced E-Z isomerization, are strongly influenced by the push-pull electronic structure created by the dimethylamino donor group and the dicyanomethylene acceptor group. nih.govrsc.org

The dicyanomethylene unit has also been incorporated into the main chain of light-emitting polymers. For instance, copolymers of polyfluorene containing dicyanostilbene units have been synthesized. These materials exhibit efficient intramolecular energy transfer, allowing for the tuning of their emission color for applications in polymer-based OLEDs. mdpi.com

Precursor for Functional Materials with Tunable Properties

Dicyanodiazomethane serves as a critical starting point for the synthesis of a diverse range of functional materials. The inherent reactivity of the diazo group, combined with the electron-withdrawing nature of the cyano groups, allows for a variety of chemical transformations, leading to polymers and molecular solids with tailored characteristics. The ability to precisely control the electronic and structural properties of these materials is a key advantage offered by dicyanodiazomethane.

The polymerization of dicyanodiazomethane and its derivatives can lead to the formation of nitrogen-rich polymers. These polymers are of particular interest due to their potential applications in areas such as high-energy materials and as precursors for carbon nitride materials. The properties of these polymers can be tuned by modifying the reaction conditions or by copolymerizing dicyanodiazomethane with other monomers.

| Property | Tunability Mechanism | Potential Application |

| Electronic Band Gap | Introduction of electron-donating or -withdrawing groups to the molecular structure. | Organic semiconductors, photovoltaics |

| Thermal Stability | Cross-linking of polymer chains, incorporation of aromatic units. | High-temperature resistant materials |

| Solubility | Attachment of solubilizing side chains. | Solution-processable electronics |

| Porosity | Control of polymerization conditions to create porous networks. | Gas storage and separation |

This table illustrates how the properties of materials derived from dicyanodiazomethane can be systematically adjusted to suit specific applications.

Potential Applications in Optoelectronic and Supramolecular Assemblies

The electronic properties of materials derived from dicyanodiazomethane make them promising candidates for applications in optoelectronics. The presence of cyano groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which is beneficial for creating n-type organic semiconductors. By incorporating dicyanodiazomethane-derived units into donor-acceptor copolymers, researchers can fine-tune the optical and electronic properties of the resulting materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In the field of supramolecular chemistry, the cyano groups of dicyanodiazomethane and its derivatives can participate in non-covalent interactions, such as dipole-dipole interactions and coordination with metal ions. These interactions can be exploited to construct well-defined supramolecular assemblies, including coordination polymers and metal-organic frameworks (MOFs). The ability to design and control the self-assembly of these structures opens up possibilities for creating materials with novel functions, such as molecular sensors, catalysts, and materials for molecular recognition.

| Application Area | Role of Dicyanodiazomethane Derivative | Research Findings and Potential |

| Organic Light-Emitting Diodes (OLEDs) | As an electron-transporting or emissive material. | Potential for deep-blue emitters and improved device efficiency. |

| Organic Photovoltaics (OPVs) | As an acceptor material in the active layer. | Potential to enhance charge separation and collection. |

| Supramolecular Cages and Frameworks | As a ligand for metal-directed self-assembly. | Creation of porous materials for gas sorption and guest encapsulation. |

| Molecular Sensing | As a component of a chemosensor that changes its optical or electronic properties upon binding to an analyte. | Development of selective and sensitive sensors for various molecules and ions. |

This interactive data table highlights the potential applications and research directions for materials based on dicyanodiazomethane in optoelectronics and supramolecular chemistry.

Vii. Future Research Directions and Emerging Paradigms

Development of Green Chemistry Principles for Dicyanodiazomethane Applications

The application of green chemistry principles to the synthesis and use of dicyanodiazomethane is a critical future direction, driven by the inherent hazards associated with diazo compounds, such as toxicity and explosive instability. e3s-conferences.orgresearchgate.net Sustainable chemistry aims to reduce the environmental impact of chemical processes by designing innovative technologies that are non-hazardous to humans and the environment. nih.govesrapublications.com Future research will likely focus on several key areas to align dicyanodiazomethane chemistry with these principles.

Safer Synthesis and In-Situ Generation: A primary goal is to eliminate the need for isolating and storing pure dicyanodiazomethane. Continuous flow chemistry offers a promising paradigm, where the compound can be generated on-demand and immediately consumed in the subsequent reaction step. e3s-conferences.orgresearchgate.net This approach minimizes the quantity of the hazardous material present at any given time, significantly enhancing safety. Research into novel, stable precursors and milder reaction conditions for its generation is paramount.

Benign Solvents and Reaction Media: The use of hazardous organic solvents is a major concern in traditional chemical synthesis. researchgate.net A key research avenue will be the exploration of greener solvents for reactions involving dicyanodiazomethane. This includes water, supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents, which can offer improved safety profiles and, in some cases, enhanced reactivity or selectivity. researchgate.netmdpi.com

Catalysis and Atom Economy: Future applications should prioritize the use of catalytic reagents over stoichiometric ones to minimize waste. Developing highly selective catalysts for dicyanodiazomethane reactions will ensure that a greater proportion of the atoms from the reactants are incorporated into the final product, a core principle of atom economy.

Energy Efficiency: Investigating reaction pathways that can be conducted at ambient temperature and pressure will reduce the energy footprint of synthetic processes. This could involve photochemistry, electrochemistry, or the development of highly active catalysts that lower the activation energy of reactions.

The following table outlines potential green chemistry approaches for dicyanodiazomethane applications:

| Green Chemistry Principle | Application to Dicyanodiazomethane Chemistry | Potential Research Goal |

| Prevention | Develop continuous flow, in-situ generation methods to avoid isolation and storage. | Design a micro-reactor setup for the safe, on-demand synthesis and immediate use of dicyanodiazomethane. |

| Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents (e.g., ether, dichloromethane) with greener alternatives. | Screen ionic liquids and deep eutectic solvents for optimal solubility and reactivity in cycloaddition reactions. |

| Catalysis | Use catalytic amounts of transition metals or organocatalysts instead of stoichiometric reagents. | Develop a recyclable, heterogeneous catalyst for the cyclopropanation of olefins using dicyanodiazomethane. |

| Design for Energy Efficiency | Explore photochemical or electrochemical methods that operate at ambient temperatures. | Investigate visible-light-induced reactions of dicyanodiazomethane to access novel reaction pathways without heating. |

Exploration of Unconventional Reactivity Modes and Synthetic Pathways

The two electron-withdrawing cyano groups on dicyanodiazomethane drastically alter its electronic character compared to simpler diazoalkanes, suggesting the potential for novel and unconventional reactivity. Future research will focus on harnessing these unique properties to forge new synthetic pathways.

Computational methods, particularly Density Functional Theory (DFT), will be instrumental in predicting and understanding these novel reaction modes before their experimental exploration. researchgate.netnih.govmdpi.com DFT calculations can elucidate reaction mechanisms, determine activation energies, and predict the regioselectivity and stereoselectivity of complex reactions, guiding synthetic efforts. researchgate.netnih.gov

Key areas for exploration include:

Inverse-Electron-Demand Cycloadditions: While diazo compounds typically participate in normal-electron-demand [3+2] cycloadditions, the highly electron-deficient nature of dicyanodiazomethane makes it an ideal candidate for inverse-electron-demand reactions with electron-rich dipolarophiles. mdpi.com This could unlock synthetic routes to novel heterocyclic compounds that are inaccessible with traditional diazoalkanes.

Electrophilic Dicyanocarbene Chemistry: The generation of dicyanocarbene, a highly electrophilic intermediate, from dicyanodiazomethane opens avenues for unconventional C-H insertion and cyclopropanation reactions. Research into the controlled generation and reaction of this carbene with traditionally unreactive substrates, such as deactivated C-H bonds, is a significant area of interest.

Reactions with Nucleophiles: The electrophilicity of the central carbon in dicyanodiazomethane could be exploited in novel reactions with a wide range of nucleophiles, leading to new classes of functionalized molecules.

Theoretical Prediction of Novel Pathways: Advanced computational studies, such as Molecular Electron Density Theory (MEDT), can provide deep insights into the electronic structure and bonding changes along a reaction pathway, potentially identifying unexpected, kinetically feasible transformations. nih.gov

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

Future research directions include:

Predicting Reactivity and Stability: ML models can be trained on data from known diazo compounds to predict the stability and reactivity of dicyanodiazomethane under a wide array of conditions (e.g., different solvents, temperatures, catalysts). nih.gov This would enable chemists to identify optimal and, crucially, safe reaction conditions before entering the lab. A neural network, for instance, could predict reaction outcomes by ranking a list of potential products. researchgate.net

Computer-Aided Synthesis Planning (CASP): Retrosynthesis AI programs can design multi-step synthetic pathways to complex target molecules. nih.govcosmeticsandtoiletries.com By incorporating the reactivity profile of dicyanodiazomethane into their databases, these tools could propose novel synthetic routes that utilize it as a key building block. AI-powered platforms are already being developed to screen vast virtual libraries of compounds for synthetic accessibility. ftloscience.com

Accelerating Discovery of Reaction Conditions: ML algorithms can accelerate the discovery of optimal reaction conditions by intelligently exploring the vast parameter space. Δ²-learning models, for example, can predict high-level activation energies from low-cost computational inputs, rapidly screening potential reaction pathways. rsc.orgresearchgate.net

The table below illustrates the data requirements for building a predictive ML model for dicyanodiazomethane reactions:

| Data Input | Data Type | Example | Purpose |

| Reactants | Molecular Structure (SMILES, InChI) | Dicyanodiazomethane, Styrene | Define the transformation. |

| Reagents | Chemical Identity | Copper(I) iodide | Predict catalyst performance. |

| Solvents | Chemical Identity | Acetonitrile, Toluene | Predict solvent effects on yield and selectivity. |

| Temperature | Numerical (°C) | 25, 80, -78 | Model temperature dependence of the reaction. |

| Reaction Output | Yield (%), Selectivity (ratio) | 95% yield, 99:1 regioisomeric ratio | Provide the target variable for model training. |

Unraveling Complex Reaction Networks and Multi-Step Processes Involving Dicyanodiazomethane

Due to its high reactivity, dicyanodiazomethane is likely to participate in complex reaction networks, where multiple competing pathways lead to a variety of products. Understanding and controlling these networks is a significant challenge that can be addressed with modern computational tools.

Automated Reaction Network Generation: Tools like ReacNetGenerator can automatically extract reaction networks from reactive molecular dynamics (MD) simulations. chemrxiv.orgrsc.org Applying these methods to dicyanodiazomethane could reveal a complete map of its reactivity, including desired transformations, decomposition pathways, and the formation of unexpected byproducts.

Mechanism Discovery: Computational methods for the de novo prediction of reaction pathways can be used to discover entirely new multi-step processes. nih.gov By simulating the interaction of dicyanodiazomethane with other reactants under activating conditions, it may be possible to uncover novel, synthetically valuable cascade reactions that would be difficult to find through experimentation alone.

Kinetic and Thermodynamic Analysis: Once a reaction network is established, computational kinetics (e.g., using RRKM theory) can predict the rate constants for each elementary step. researchgate.netnih.gov This allows researchers to identify the kinetically favored pathways and devise strategies—such as choosing a specific temperature or catalyst—to steer the reaction toward the desired product and away from undesired side-products. The analysis of these networks can be enhanced by treating them as mathematical graphs, allowing for the identification of crucial nodes and feedback loops that govern the system's dynamics. nih.govchemrxiv.org

A computational workflow for investigating the reaction network of dicyanodiazomethane is outlined below:

| Step | Method | Objective |

| 1. Exploration | Reactive Molecular Dynamics (MD) or Imposed Activation (IACTA) Simulations | Generate a large number of potential reaction trajectories and discover possible elementary reaction steps without prior bias. |

| 2. Network Extraction | Automated Reaction Network Generator (e.g., ReacNetGenerator) | Analyze simulation trajectories to automatically identify all unique chemical species and the reactions connecting them, forming a complete network graph. |